Agmatine vs. Arcaine and Ifenprodil: Competitive NMDA Polyamine-Site Antagonism with Higher Selectivity
Agmatine demonstrates competitive antagonism at a specific polyamine-site on the NMDA receptor complex with a Ki of 14.8 µM for spermidine-potentiated [³H]MK-801 binding [1]. In contrast, arcaine and ifenprodil directly reduce [³H]MK-801 binding at concentrations as low as 5 µM in the absence of exogenous polyamines, indicating a non-competitive mechanism that lacks the specificity of agmatine [1]. Agmatine is the only compound effective at concentrations below those that produce direct inhibition, confirming functional selectivity.
| Evidence Dimension | NMDA receptor antagonism: Ki for spermidine-potentiated [³H]MK-801 binding |
|---|---|
| Target Compound Data | Ki = 14.8 µM |
| Comparator Or Baseline | Arcaine: direct inhibition at ≥5 µM without polyamine potentiation; Ifenprodil: direct inhibition at ≥5 µM without polyamine potentiation |
| Quantified Difference | Agmatine inhibits polyamine-potentiated binding competitively (Ki=14.8 µM); comparators produce direct non-competitive inhibition at lower concentrations without selectivity for the polyamine-potentiated state. |
| Conditions | [³H]MK-801 radioligand binding to rat cerebral cortex membranes |
Why This Matters
Researchers requiring selective polyamine-site NMDA antagonism without constitutive receptor blockade should select agmatine sulfate over arcaine or ifenprodil.
- [1] Gibson DA, Harris BR, Rogers DT, Littleton JM. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil. Brain Res. 2002;952(1):71-77. View Source
